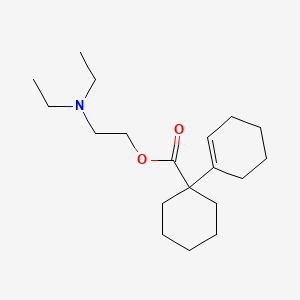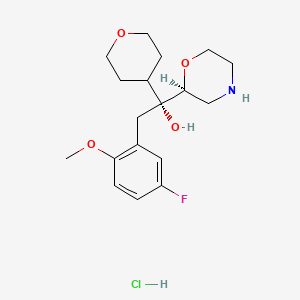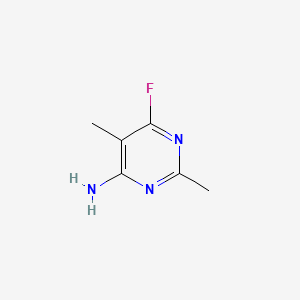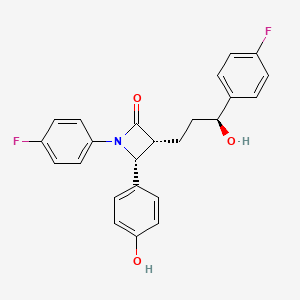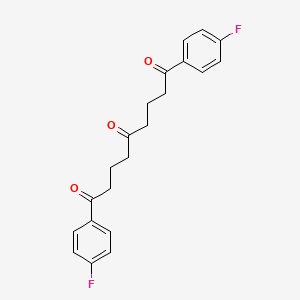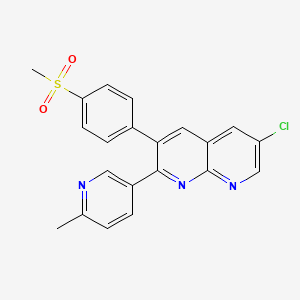
(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate
説明
(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . This compound is known for its stereochemistry, having one defined stereocenter . It is also referred to as carbamic acid, N-ethyl-N-methyl-, 3-((1S)-1-(methylamino)ethyl)phenyl ester .
作用機序
Target of Action
Namino-Desmethyl Rivastigmine, also known as 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)-, primarily targets cholinesterase enzymes , specifically both butyrylcholinesterase and acetylcholinesterase . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
Namino-Desmethyl Rivastigmine acts by binding reversibly with and inactivating cholinesterase enzymes . This prevents the hydrolysis of acetylcholine, leading to an increased concentration of acetylcholine at cholinergic synapses . The increase in acetylcholine levels can help improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Biochemical Pathways
The primary biochemical pathway affected by Namino-Desmethyl Rivastigmine is the cholinergic pathway . By inhibiting cholinesterase enzymes, the drug increases the availability of acetylcholine, enhancing cholinergic function . This can help alleviate the symptoms of diseases characterized by a decline in acetylcholine, such as Alzheimer’s disease .
Pharmacokinetics
Namino-Desmethyl Rivastigmine exhibits a rapid onset of action, with a Tmax of approximately 5 minutes . It has a high Cmax (1489.5 ± 620.71), indicating a high peak plasma concentration . The drug also shows enhanced systemic bioavailability (F= 118.65 ± 23.54; AUC = 35,921.75 ± 9559.46), increased half-life (30.92 ± 8.38 min), and reduced clearance rate (Kel (1/min) = 0.0224 ± 0.006) . These pharmacokinetic properties contribute to the drug’s efficacy and bioavailability .
Result of Action
The primary result of Namino-Desmethyl Rivastigmine’s action is an increase in the concentration of acetylcholine in the brain . This can lead to improved cognitive function and memory, particularly in patients with Alzheimer’s disease . The drug’s action can also help manage symptoms of other conditions characterized by a decline in acetylcholine, such as Parkinson’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Namino-Desmethyl Rivastigmine. For instance, the formulation of the drug can impact its delivery and absorption . Liposomal formulations of the drug, for example, have shown improved pharmacokinetic features when administered nasally .
生化学分析
Biochemical Properties
Namino-Desmethyl Rivastigmine is an impurity of Rivastigmine, which is a brain selective acetylcholinesterase inhibitor . It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and thereby increasing the concentration of acetylcholine .
Cellular Effects
Namino-Desmethyl Rivastigmine, like Rivastigmine, has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by modulating the cholinergic system . In Alzheimer’s disease models, Rivastigmine has been shown to direct APP processing away from BACE1 and towards α-secretases .
Molecular Mechanism
The precise mechanism of action of Namino-Desmethyl Rivastigmine is unknown. It is postulated to exert its therapeutic effect by enhancing cholinergic function. This is accomplished by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase .
Temporal Effects in Laboratory Settings
In laboratory settings, Rivastigmine-loaded nanostructured lipid carriers (NLC) have shown an initial fast drug release followed by a prolonged release over 48 hours . This suggests that Namino-Desmethyl Rivastigmine may have similar temporal effects.
Dosage Effects in Animal Models
In animal models, all cholinesterase inhibitors, including Rivastigmine, reduced cognitive deficits with optimal daily doses. Higher dosages often did not exert beneficial effects, in accordance with inverted U-shaped dose–response curves described for cholinomimetics .
Metabolic Pathways
Rivastigmine is rapidly and extensively metabolized, primarily via cholinesterase-mediated hydrolysis to the metabolite NAP226-90 . Given its structural similarity to Rivastigmine, Namino-Desmethyl Rivastigmine is likely to be involved in similar metabolic pathways.
Transport and Distribution
Rivastigmine is rapidly and completely absorbed, with peak plasma concentrations reached in approximately 1 hour . This suggests that Namino-Desmethyl Rivastigmine may have similar transport and distribution characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate involves the reaction of 3-(1-(methylamino)ethyl)phenol with ethyl(methyl)carbamate under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve similar reaction conditions as the laboratory synthesis, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives .
科学的研究の応用
(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
類似化合物との比較
Similar Compounds
Rivastigmine: A carbamate derivative used as a drug for Alzheimer’s disease.
Neostigmine: Another carbamate compound used as a medication to treat myasthenia gravis.
Uniqueness
(S)-3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate is unique due to its specific stereochemistry and the presence of both methylamino and carbamate groups. This combination of functional groups and stereochemistry gives it distinct chemical and biological properties compared to other similar compounds .
特性
IUPAC Name |
[3-[(1S)-1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTHTUMLVSBQTJ-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923035-05-6 | |
| Record name | 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923035056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1-(METHYLAMINO)ETHYL)PHENYL ETHYL(METHYL)CARBAMATE, (1S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20Z593WN23 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aS,4S,4aR,8S,8aS,9aR)-4-acetyloxy-8a-methyl-3,5-dimethylidene-2-oxo-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-8-yl] acetate](/img/structure/B579984.png)
![9-Propan-2-ylidenebicyclo[3.3.1]nonan-2-one](/img/structure/B579987.png)
![6,7-Dimethyl-6H-imidazo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B579988.png)

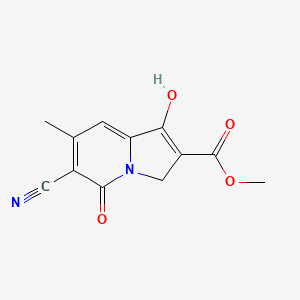
![1-[(2S,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]ethanone](/img/structure/B579994.png)
